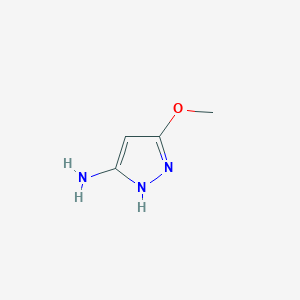

5-Methoxy-1H-pyrazol-3-amine

Descripción general

Descripción

5-Methoxy-1H-pyrazol-3-amine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s a simple aromatic ring organic compound of the heterocyclic diazole series .

Synthesis Analysis

The synthesis of 5-Methoxy-1H-pyrazol-3-amine involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . A specific example includes the reaction of 3- (tert -butyl)-1-methyl-1 H -pyrazol-5-amine 1 with p -methoxybenzaldehyde 2 .Molecular Structure Analysis

The molecular structure of 5-Methoxy-1H-pyrazol-3-amine consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .Chemical Reactions Analysis

5-Methoxy-1H-pyrazol-3-amine can react with other compounds to form new substances. For instance, it reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Physical And Chemical Properties Analysis

5-Methoxy-1H-pyrazol-3-amine has a molecular weight of 113.12 . It is a liquid at room temperature and should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Biological Applications

5-Methoxy-1H-pyrazol-3-amine serves as a valuable biochemical reagent in life science research. Its unique structure and functional groups make it suitable for investigating biological processes, such as enzyme inhibition, receptor binding, and cellular signaling pathways .

Medicinal Chemistry

Researchers explore this compound for its potential as a building block in drug discovery. By modifying its substituents, scientists can create novel derivatives with improved pharmacological properties. These derivatives may target specific diseases, including cancer, inflammation, or infectious conditions .

Synthetic Intermediates

5-Methoxy-1H-pyrazol-3-amine acts as an intermediate in the synthesis of other organic compounds. Its reactivity allows chemists to construct more complex structures, such as heterocycles or fused ring systems. These intermediates play a crucial role in drug development and materials science .

Photophysical Properties

The compound’s electronic structure influences its photophysical behavior. Researchers investigate its absorption and emission spectra, fluorescence properties, and photochemical reactions. Understanding these properties aids in designing fluorescent probes, sensors, and optoelectronic materials .

Material Science

In material science, 5-Methoxy-1H-pyrazol-3-amine contributes to the development of functional materials. Researchers explore its use in organic semiconductors, liquid crystals, and polymers. Its unique properties may enhance device performance or enable new applications .

Industrial Applications

The compound’s versatility extends to industrial processes. It can serve as a precursor for synthesizing various chemicals used in manufacturing, such as dyes, agrochemicals, or specialty polymers. Its efficient preparation and functional diversity make it valuable in industrial contexts .

Safety and Hazards

Mecanismo De Acción

Target of Action

5-Methoxy-1H-pyrazol-3-amine is a pyrazole derivative, which are known for their diverse pharmacological effects . The primary targets of 5-Methoxy-1H-pyrazol-3-amine are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation . The molecular docking study conducted on Lm-PTR1, a protein in Leishmania, justified the antileishmanial activity of a similar compound . It’s plausible that 5-Methoxy-1H-pyrazol-3-amine might have a similar interaction with its targets.

Biochemical Pathways

It’s known that pyrazole derivatives can affect a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution.

Result of Action

The compound has shown potent antileishmanial and antimalarial activities . In vitro studies have shown that it can inhibit the growth of Leishmania aethiopica and Plasmodium berghei . This suggests that the compound could have potential therapeutic applications in the treatment of leishmaniasis and malaria.

Action Environment

The action, efficacy, and stability of 5-Methoxy-1H-pyrazol-3-amine could be influenced by various environmental factors. For instance, the compound is stored in a refrigerator , suggesting that it may be sensitive to temperature

Propiedades

IUPAC Name |

3-methoxy-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-8-4-2-3(5)6-7-4/h2H,1H3,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFUCCQCXNNWLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559704 | |

| Record name | 3-Methoxy-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1H-pyrazol-3-amine | |

CAS RN |

41307-23-7 | |

| Record name | 3-Methoxy-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

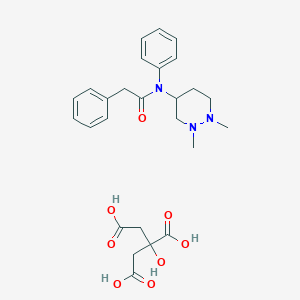

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

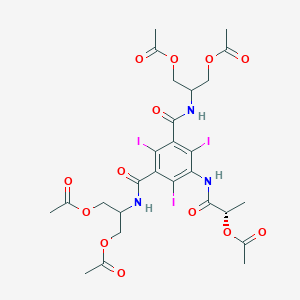

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline](/img/structure/B130754.png)

![5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B130759.png)